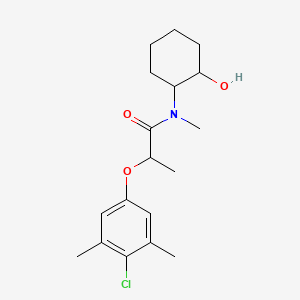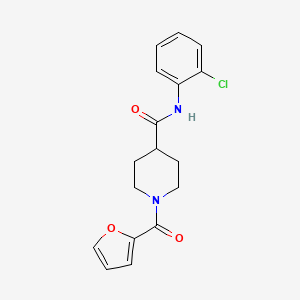
methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate, also known as MCPP, is a chemical compound that has been studied for its potential use in scientific research. MCPP is a derivative of pyrimidine and piperazine, and it has been synthesized using various methods.
作用机制
Methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate binds to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration of methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate. methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has been shown to have various biochemical and physiological effects. methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has been shown to increase heart rate, blood pressure, and body temperature. methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has also been shown to increase the release of cortisol, a hormone involved in the stress response. methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has been shown to affect cognitive function, specifically attention and memory.
实验室实验的优点和局限性
Methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has several advantages for lab experiments, including its ability to bind to serotonin receptors and affect cognitive function. methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has also been shown to have a rapid onset of action and a short duration of action, making it useful for studying acute effects. However, methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has several limitations for lab experiments, including its potential for inducing anxiety and its potential for causing adverse effects in animal models.
未来方向
There are several future directions for methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate research. One direction is to further investigate the mechanism of action of methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate, specifically its effects on serotonin receptors and neurotransmitter release. Another direction is to investigate the potential therapeutic uses of methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate, particularly in the treatment of depression, anxiety, and schizophrenia. Additionally, future research could investigate the potential use of methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate as a tool for studying cognitive function and the stress response.
合成方法
Methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate can be synthesized using various methods, including the reaction of 4-cyclohexyl-1,2-diamine with 2-chloro-6-methylpyrimidine-4-carboxylic acid methyl ester in the presence of a base. Another method involves the reaction of 2-chloro-6-methylpyrimidine-4-carboxylic acid methyl ester with 4-cyclohexylpiperazine in the presence of a base. Both methods involve the formation of a piperazine ring and a pyrimidine ring, resulting in the formation of methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate.
科学研究应用
Methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. methyl 2-(4-cyclohexyl-1-piperazinyl)-6-methyl-4-pyrimidinecarboxylate has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
属性
IUPAC Name |
methyl 2-(4-cyclohexylpiperazin-1-yl)-6-methylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-12-15(16(22)23-2)19-17(18-13)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFZCRHJDJKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3CCCCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1,6-trimethyl-N-[(1-methyl-2-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5375996.png)
![(4S)-N-ethyl-4-(4-{[(methoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5376002.png)
![methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B5376005.png)

![4-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5376020.png)
![1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5376026.png)
![3-(2-fluorophenyl)-5-(1H-imidazol-4-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5376030.png)
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)



![4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)
![6-(2-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5376070.png)
